molecular formula C20H19BrN2O3S B5113436 N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

Numéro de catalogue B5113436
Poids moléculaire: 447.3 g/mol
Clé InChI: MIVLXYMOOQMVTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory and anti-inflammatory properties. In

Mécanisme D'action

The mechanism of action of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the activation of soluble guanylate cyclase (sGC) in the smooth muscle cells of blood vessels. This results in the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and relaxation of the blood vessels. The anti-inflammatory properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 are thought to be due to the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to increase cGMP levels in smooth muscle cells, leading to vasodilation and relaxation of blood vessels. It has also been shown to inhibit the proliferation of smooth muscle cells, which may be beneficial in the treatment of PAH. Additionally, N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for sGC activation. This allows for the selective activation of the cGMP signaling pathway, without affecting other signaling pathways. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Orientations Futures

There are several future directions for the research of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One potential area of research is the development of new formulations or delivery methods to improve the pharmacokinetic properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.

Méthodes De Synthèse

The synthesis of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of 3-bromoaniline with ethyl isocyanate to form N-(3-bromophenyl)urea. This intermediate is then reacted with 2-naphthylsulfonyl chloride in the presence of a base to yield the final product N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272.

Applications De Recherche Scientifique

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory bowel disease (IBD) and other inflammatory conditions.

Propriétés

IUPAC Name

N-(3-bromophenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-2-23(14-20(24)22-18-9-5-8-17(21)13-18)27(25,26)19-11-10-15-6-3-4-7-16(15)12-19/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLXYMOOQMVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.